molecular formula C10H8FN3O2 B1306910 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-62-4

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1306910
M. Wt: 221.19 g/mol
InChI Key: IOKWGFCAXYAKKM-UHFFFAOYSA-N
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Description

The compound "1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing three nitrogen atoms. This particular derivative includes a 4-fluorophenyl group and a methyl group as substituents, which may influence its chemical and physical properties, as well as its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, as seen in the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles . Another method for synthesizing a related compound, 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, involves the reaction of phenyl acetylene with sodium azide and methyl iodide in the presence of copper iodide, followed by oxidation . These methods highlight the versatility of triazole synthesis and the potential for creating a wide range of substituted derivatives, including the target compound.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the potential for various substituents to influence the overall shape and electronic distribution. For instance, the crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, shows significant dihedral angles between the triazole ring and the benzene rings . Such structural details are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Triazole derivatives can undergo a range of chemical reactions. For example, the alkylation of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid with methyl iodide can lead to different products depending on the reactant ratio . Additionally, the unexpected ring closure of a triazole derivative in the presence of sulfuric acid demonstrates the potential for complex reactions leading to novel compounds with interesting properties, such as antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by the presence of fluorine atoms and other substituents. For example, long-range fluorine-proton coupling has been observed in 1,2,4-triazole derivatives, which can be confirmed by NMR spectroscopy and X-ray analysis . The introduction of a fluorophenyl group in the triazole structure can lead to new compounds with unique properties, as seen in the study of physical and chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid, have been extensively studied for their potential in drug development due to their broad spectrum of biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The versatility in the structural variations of triazoles allows for the synthesis of compounds with specific biological activities. The development of new triazoles with targeted properties is crucial for addressing emerging diseases and drug-resistant strains of bacteria and viruses (Ferreira et al., 2013). The focus on green chemistry and sustainability in the preparation of these derivatives highlights the ongoing effort to develop efficient and environmentally friendly methods for synthesizing triazole-based pharmaceuticals.

Triazoles in Material Science

Triazoles, including the specific compound , have found applications beyond pharmaceuticals, extending into material science. These compounds serve as building blocks for the synthesis of polymers and materials with desirable properties, such as high thermal stability, mechanical strength, and proton conductivity. Such materials are promising for the development of high-performance fuel cell membranes and other applications requiring materials with specific electrochemical and physical properties (Prozorova & Pozdnyakov, 2023).

Environmental and Sustainability Considerations

The research on triazoles also encompasses the development of eco-friendly synthetic methods and the evaluation of their environmental impact. Advances in the synthesis of triazoles focus on minimizing the use of hazardous substances and promoting methods that are compatible with the principles of green chemistry. This approach aims to reduce the environmental footprint of chemical synthesis and ensure the sustainable production of triazole derivatives (de Souza et al., 2019).

Safety And Hazards

Safety data sheets for similar compounds indicate that they can be harmful if swallowed and may cause skin and eye irritation .

properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O2/c1-6-12-9(10(15)16)13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKWGFCAXYAKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393858
Record name 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

CAS RN

103058-62-4
Record name 1-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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